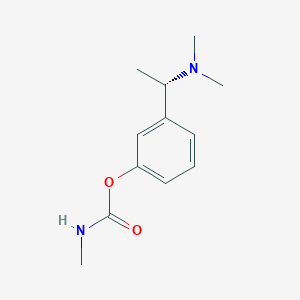
Miotine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deethyl rivastigmine is a derivative of rivastigmine, a well-known cholinesterase inhibitor used primarily in the treatment of mild to moderate Alzheimer’s disease and Parkinson’s disease dementia. Deethyl rivastigmine retains the core structure of rivastigmine but lacks the ethyl group, which may influence its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deethyl rivastigmine can be achieved through various methods, including direct asymmetric reductive amination. This process involves the use of iridium-phosphoramidite ligand complexes to catalyze the reductive coupling of 3-acetylphenyl ethyl (methyl)carbamate with diphenylmethanamine. The reaction conditions typically include mild temperatures and the presence of specific additives to enhance yield and enantioselectivity .
Industrial Production Methods: Industrial production of deethyl rivastigmine may involve the resolution of racemic mixtures using tartaric acid derivatives. This method ensures the production of enantiopure compounds, which are crucial for achieving the desired biological activity .
Chemical Reactions Analysis
Types of Reactions: Deethyl rivastigmine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Deethyl rivastigmine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on cholinesterase inhibition.
Biology: Investigated for its potential neuroprotective effects and ability to enhance cognitive function.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of novel drug delivery systems, such as transdermal patches and microneedles, to improve bioavailability and patient compliance
Mechanism of Action
Deethyl rivastigmine exerts its effects by inhibiting cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function and alleviate symptoms of dementia .
Comparison with Similar Compounds
Rivastigmine: The parent compound, which includes an ethyl group.
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: A cholinesterase inhibitor with additional nicotinic receptor modulating properties.
Comparison:
Rivastigmine vs. Deethyl Rivastigmine: Deethyl rivastigmine lacks the ethyl group, which may result in different pharmacokinetic properties and potentially reduced side effects.
Donepezil: Selectively inhibits acetylcholinesterase, whereas deethyl rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: Besides inhibiting cholinesterase, it also modulates nicotinic receptors, which may offer additional therapeutic benefits
Properties
CAS No. |
1070660-29-5 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(3)4)10-6-5-7-11(8-10)16-12(15)13-2/h5-9H,1-4H3,(H,13,15)/t9-/m0/s1 |
InChI Key |
KQOUPMYYRQWZLI-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(=O)NC)N(C)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(=O)NC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















